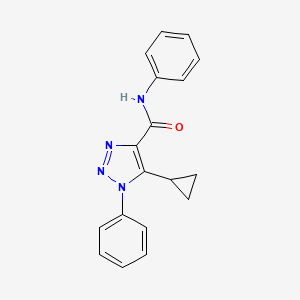

5-cyclopropyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide

Description

This compound belongs to the 1,2,3-triazole-4-carboxamide family, characterized by a triazole core substituted at positions 1, 4, and 3. The N1 position is occupied by a phenyl group, while the carboxamide nitrogen (N) is attached to a second phenyl ring. The cyclopropyl group at position 5 enhances steric bulk and metabolic stability compared to smaller substituents like methyl or hydrogen . This scaffold is notable for its versatility in medicinal chemistry, particularly in anticancer and antimicrobial applications .

Properties

IUPAC Name |

5-cyclopropyl-N,1-diphenyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O/c23-18(19-14-7-3-1-4-8-14)16-17(13-11-12-13)22(21-20-16)15-9-5-2-6-10-15/h1-10,13H,11-12H2,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTACUZKVYAKIMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(N=NN2C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-cyclopropyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide typically involves a two-step process. The first step is the Dimroth reaction, which converts an appropriate precursor into the desired triazole ring. This is followed by an amidation reaction to introduce the carboxamide group . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow synthesis techniques .

Chemical Reactions Analysis

5-cyclopropyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the triazole ring or other functional groups.

Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings or the triazole ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Observations:

- C5 Substituents: Cyclopropyl groups improve metabolic stability compared to methyl or amino groups, which may enhance pharmacokinetics . Amino groups at C5 (e.g., in 5-amino derivatives) show higher selectivity for CNS cancers but reduced solubility .

- N1 Aryl Groups : Electron-withdrawing substituents (e.g., 4-chlorophenyl) enhance antiproliferative activity, likely by increasing electrophilicity and target binding .

- Carboxamide N-Substituents : Bulky or polar groups (e.g., hydroxyalkyl, oxazolylmethyl) improve target engagement via hydrogen bonding or steric effects .

Pharmacological and Physicochemical Properties

- Solubility : Compounds with polar carboxamide substituents (e.g., hydroxyethyl in ZIPSEY) exhibit better aqueous solubility, critical for oral bioavailability .

- Synthetic Accessibility : The parent compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), whereas analogs with complex substituents require multistep routes (e.g., EDCI/HOBt coupling for pyrazole derivatives) .

Biological Activity

5-Cyclopropyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide (CAS Number: 954828-67-2) is a compound of significant interest in medicinal chemistry, primarily due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and comparative studies with similar compounds.

Overview of the Compound

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 304.3 g/mol

- IUPAC Name : 5-cyclopropyl-N,1-diphenyltriazole-4-carboxamide

This compound belongs to the class of 1,2,3-triazoles, which are known for their broad spectrum of biological activities including anticancer and antimicrobial properties.

This compound has been shown to interact with various enzymes and proteins, influencing their activity. Notably:

- Enzyme Inhibition : It inhibits enzymes such as alpha-amylase and alpha-glucosidase, crucial in carbohydrate metabolism.

- Cytotoxicity : The compound exhibits cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Cellular Effects

The compound's effects on cellular processes are profound:

- Cell Proliferation : It has demonstrated the ability to inhibit proliferation in various cancer cell lines (e.g., HCT116) with an IC value of approximately 0.43 µM .

- Apoptosis Induction : The compound induces apoptosis through various pathways including the increase of reactive oxygen species (ROS), leading to mitochondrial dysfunction .

Molecular Mechanism

At the molecular level, the biological activity of this compound is mediated through several mechanisms:

- Enzyme Binding : It binds to active sites of target enzymes via hydrogen bonds and van der Waals interactions.

- Cell Cycle Arrest : The compound has been shown to arrest the cell cycle at the G0/G1 phase in certain cancer cell lines .

- Inhibition of Signaling Pathways : It inhibits key signaling pathways involved in cancer progression by modulating protein expressions related to apoptosis and cell migration .

Comparative Studies

To understand the unique properties of this compound better, it can be compared with other triazole derivatives:

| Compound Name | Main Activity | IC (µM) | Notes |

|---|---|---|---|

| Rufinamide | Anticonvulsant | N/A | Similar triazole structure |

| Carboxyamidotriazole | Anticancer | N/A | Known for its anticancer properties |

| 5-Cyclopropyl-N,1-diphenyltriazole | Anticancer | 0.43 | Shows selective toxicity towards cancer cells |

Case Studies

Several studies have highlighted the biological activity of this compound:

- Anticancer Activity : In a study focusing on its effects on HCT116 cells, it was found that treatment with this compound significantly reduced cell viability and induced apoptosis through ROS generation .

- Mechanistic Insights : Another investigation revealed that this compound increased levels of LC3 and γ-H2AX in treated cells, indicating autophagy and DNA damage response activation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-cyclopropyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of triazole carboxamides typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or condensation of aryl isocyanides with azides. For analogs like 5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)triazole-4-carboxamide, condensation of substituted anilines with isocyanides forms intermediates, followed by sodium azide reaction . Adjusting solvent polarity (e.g., DMF vs. THF) and temperature (60–100°C) can improve cyclopropane ring stability and yield. Copper(I) iodide catalysis enhances regioselectivity for 1,4-disubstituted triazoles .

| Parameter | Example Conditions | Yield Range |

|---|---|---|

| Catalyst | CuI (5 mol%) | 60–85% |

| Solvent | DMF, 80°C | Optimal |

| Time | 12–24 hours | High purity |

Q. How can researchers address solubility limitations of 5-cyclopropyl-N,1-diphenyltriazole carboxamide in aqueous systems?

- Methodological Answer : Low water solubility is common in triazole derivatives due to hydrophobic aryl/cyclopropyl groups. Strategies include:

- Co-solvent systems : Use DMSO or PEG-400 (<20% v/v) to enhance solubility without disrupting biological assays .

- Structural analogs : Introduce polar substituents (e.g., -OH, -NH₂) on phenyl rings while monitoring bioactivity retention.

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .

Advanced Research Questions

Q. What computational methods validate the enzyme inhibition mechanism of 5-cyclopropyl-N,1-diphenyltriazole carboxamide, and how do they resolve contradictions in experimental data?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with target enzymes (e.g., carbonic anhydrase). For example, triazole carboxamides exhibit conflicting IC₅₀ values in kinetic assays due to solvent effects or protein conformational flexibility. Hybrid QM/MM calculations reconcile discrepancies by simulating protonation states of active-site residues (e.g., His64 in carbonic anhydrase) .

| Technique | Application Example | Outcome |

|---|---|---|

| Docking | Binding affinity to HDAC8 | ΔG = -9.2 kcal/mol |

| MD Simulations | Stability of enzyme-ligand complex | RMSD < 2 Å over 100 ns |

Q. How can researchers design structure-activity relationship (SAR) studies to optimize the bioactivity of this compound against resistant targets?

- Methodological Answer :

- Core modifications : Replace cyclopropyl with spirocyclic or bicyclic groups to enhance steric complementarity.

- Substituent screening : Use parallel synthesis to test electron-withdrawing (e.g., -CF₃) vs. donating (-OCH₃) groups on phenyl rings. For analogs like 5-amino-1-(4-bromophenyl)-N-cyclopentyltriazole-4-carboxamide, bromine improves halogen bonding with kinase targets .

- High-throughput assays : Pair SPR (surface plasmon resonance) with cellular thermal shift assays (CETSA) to validate target engagement .

Q. What experimental controls are critical when assessing off-target effects of 5-cyclopropyl-N,1-diphenyltriazole carboxamide in cellular models?

- Methodological Answer :

- Counter-screening : Test against isoforms (e.g., HDAC1 vs. HDAC6) to confirm selectivity.

- Negative controls : Use inactive enantiomers or scrambled triazole scaffolds.

- Transcriptomic profiling : RNA-seq identifies unintended pathway modulation (e.g., oxidative stress response) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the cytotoxicity of triazole carboxamides in cancer vs. normal cell lines?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., serum concentration affecting drug uptake) or metabolic stability. Normalize data using:

- Dose-response metrics : Compare IC₅₀ under standardized hypoxia (1% O₂) vs. normoxia.

- Metabolite profiling : LC-MS/MS detects hydrolyzed byproducts (e.g., free cyclopropane carboxylic acid) that may contribute to toxicity .

Methodological Tools and Resources

Q. Which analytical techniques ensure purity and structural fidelity of synthesized 5-cyclopropyl-N,1-diphenyltriazole carboxamide?

- Methodological Answer :

- HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to resolve regioisomers.

- NMR : ¹H/¹³C NMR (500 MHz) confirms cyclopropane ring integrity (δ 1.2–1.5 ppm for CH₂) and triazole proton environments .

- HRMS : ESI-QTOF validates molecular formula (e.g., [M+H]⁺ = 375.1215 for C₁₉H₁₈N₄O) .

Future Research Directions

Q. What interdisciplinary approaches could expand the therapeutic potential of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.